

An In-depth Technical Guide to the Pharmacokinetics of Lopinavir Boosted by Ritonavir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lopinavir/Ritonavir*

Cat. No.: *B1246207*

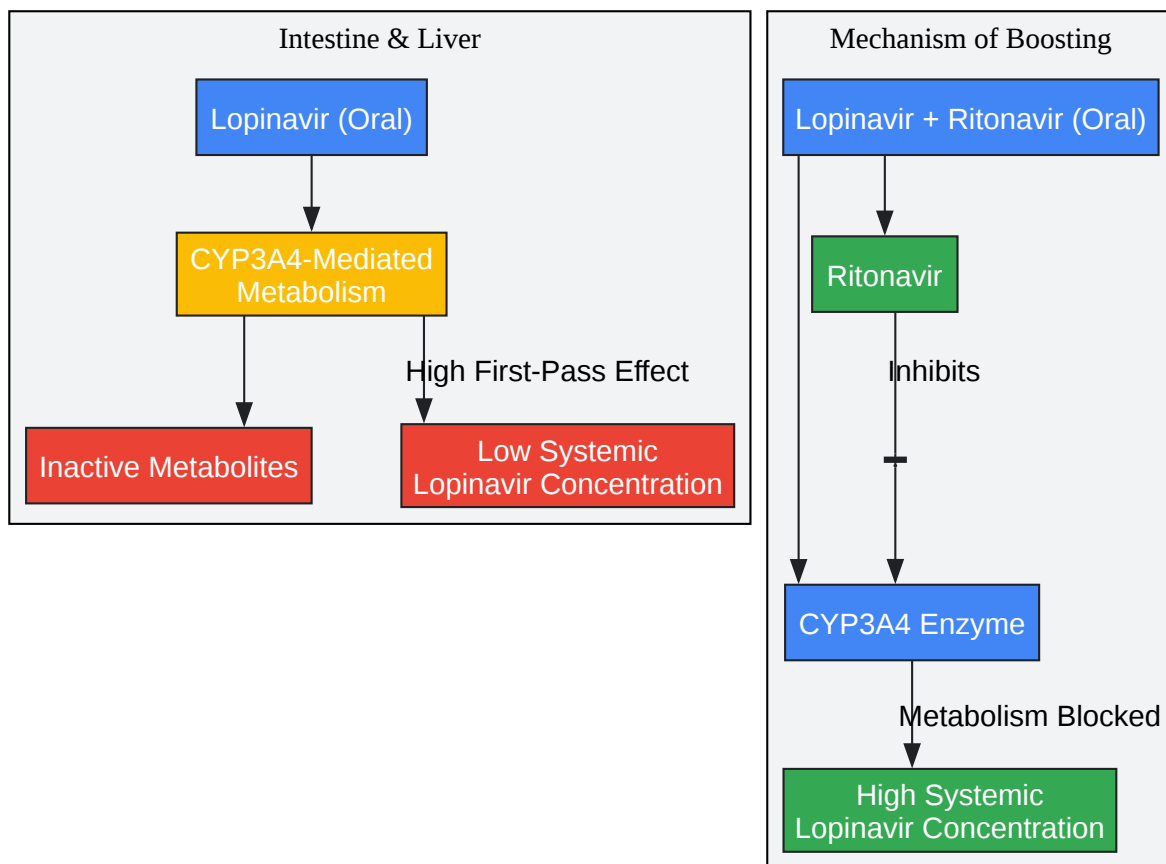
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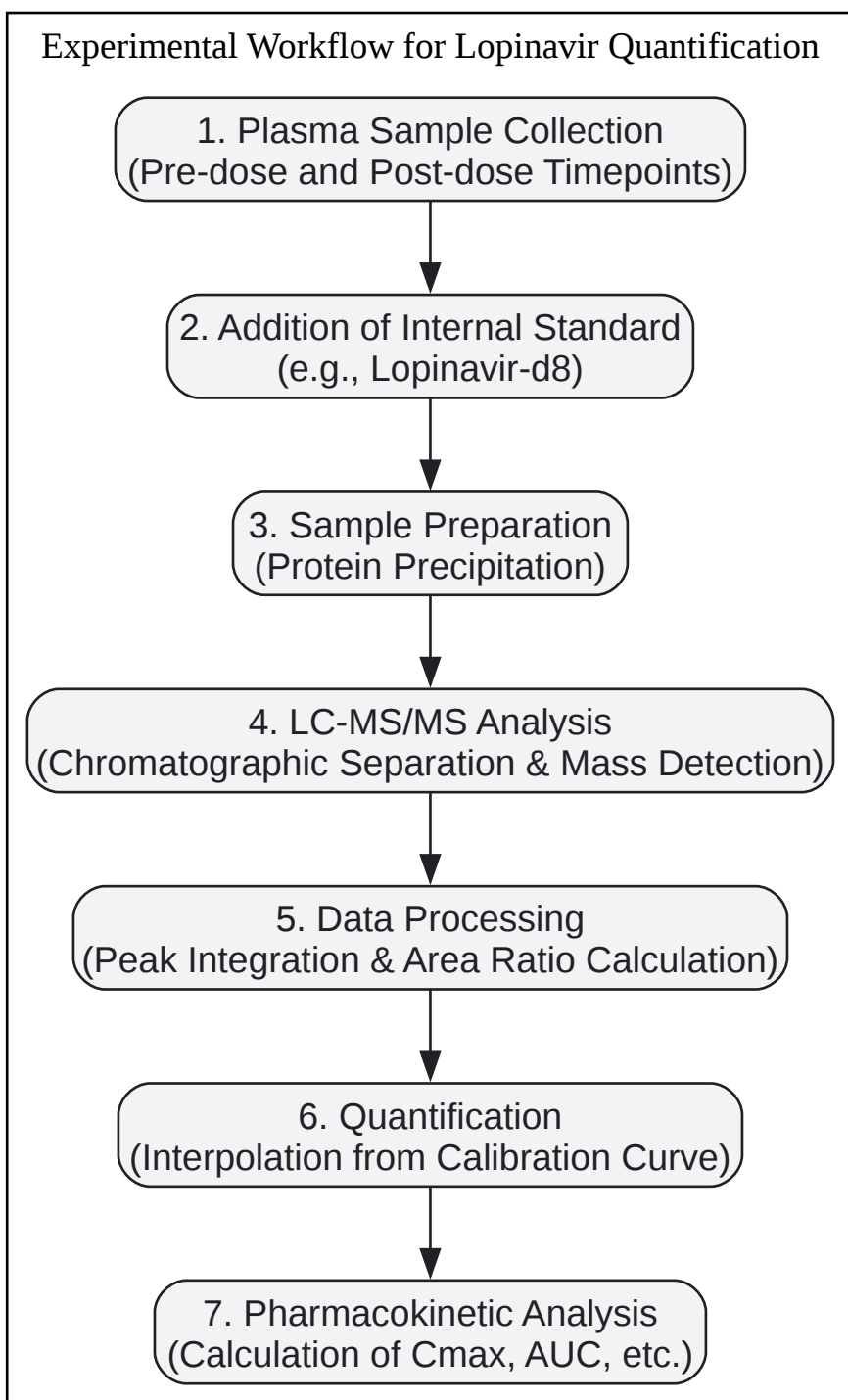
For Researchers, Scientists, and Drug Development Professionals

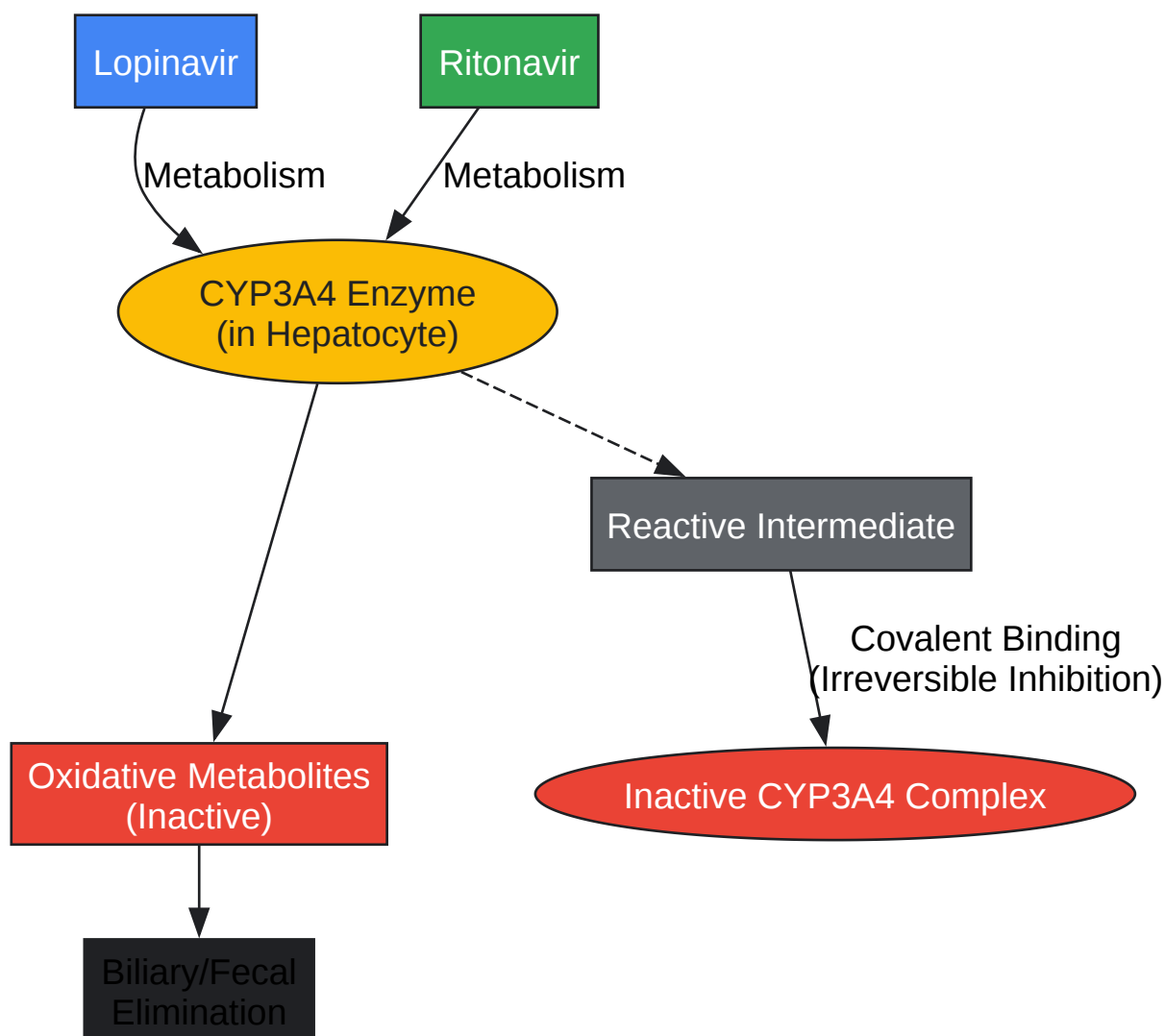
This technical guide provides a comprehensive overview of the pharmacokinetics of lopinavir when co-administered with ritonavir. Lopinavir is a potent protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] However, its efficacy is significantly hampered by extensive and rapid first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to poor oral bioavailability.[2][3][4] To overcome this limitation, lopinavir is co-formulated with a sub-therapeutic dose of ritonavir, another PI that acts as a potent mechanism-based inactivator of CYP3A4.[5][6][7] This strategy, known as pharmacokinetic boosting, significantly increases lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its antiviral activity.[1][8]

Mechanism of Ritonavir Boosting

Lopinavir's utility as a standalone oral agent is limited due to its rapid clearance by CYP3A enzymes located in the liver and intestines.[1][4] Ritonavir's primary role in the co-formulation is not its own antiviral activity but its potent and irreversible inhibition of CYP3A4.[5][6][9] By binding to and inactivating CYP3A4, ritonavir effectively shuts down the primary metabolic pathway for lopinavir.[8][10] This inhibition leads to a dramatic increase in the systemic exposure of lopinavir, allowing for therapeutic concentrations to be maintained with a manageable dosing regimen.[1] The antiviral activity of the combination therapy is therefore attributed almost exclusively to lopinavir.[2][11]







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of Lopinavir Boosted by Ritonavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#pharmacokinetics-of-lopinavir-boosted-by-ritonavir]

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